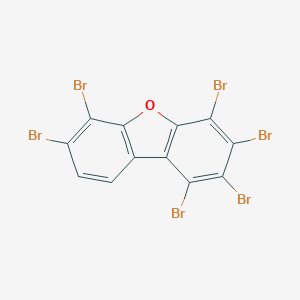

1,2,3,4,6,7-Hexabromodibenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4,6,7-Hexabromodibenzofuran is a useful research compound. Its molecular formula is C12H2Br6O and its molecular weight is 641.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

HBBF is a polybrominated dibenzofuran characterized by a high degree of bromination. Its molecular formula is C12H2Br6O, which contributes to its stability and persistence in the environment. The compound's structure allows it to interact with biological systems similarly to other brominated compounds, raising concerns about its potential toxicity and ecological impact.

Environmental Science Applications

Persistence and Bioaccumulation Studies:

HBBF is studied for its environmental persistence and potential for bioaccumulation in ecosystems. Research indicates that compounds like HBBF can accumulate in the food chain, leading to increased concentrations in higher trophic levels. This is particularly concerning given the compound's structural similarity to other hazardous substances known for their environmental impact.

Pollution Monitoring:

HBBF is utilized in pollution monitoring efforts, particularly in assessing contamination levels of brominated compounds in soil and water samples. Its detection can provide insights into the prevalence of industrial pollutants and their degradation products in the environment.

Materials Chemistry Applications

Development of Flame Retardants:

Due to its high bromine content, HBBF is investigated as a potential flame retardant in various materials. Its effectiveness in reducing flammability makes it a candidate for incorporation into plastics and textiles used in consumer products. However, the balance between fire safety and environmental health remains a critical consideration.

Synthesis of Novel Materials:

Research into HBBF's unique properties has led to its exploration in synthesizing new materials with specific functional characteristics. For example, modifications of HBBF can yield derivatives with enhanced thermal stability or altered solubility profiles suitable for various industrial applications.

Biological Studies

Toxicological Research:

Ongoing studies focus on the toxicological effects of HBBF on human health and wildlife. Its potential endocrine-disrupting properties are of particular concern. Research indicates that similar compounds can interfere with hormonal systems, leading to adverse health effects.

Mechanism of Action Investigations:

The mechanism by which HBBF interacts with biological systems is under investigation. Preliminary findings suggest that it may bind to proteins or DNA, influencing cellular processes and potentially leading to genotoxic effects. Understanding these interactions is crucial for assessing health risks associated with exposure.

Case Studies

Propriétés

Numéro CAS |

124388-78-9 |

|---|---|

Formule moléculaire |

C12H2Br6O |

Poids moléculaire |

641.6 g/mol |

Nom IUPAC |

1,2,3,4,6,7-hexabromodibenzofuran |

InChI |

InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |

Clé InChI |

YIOFXZCOWPMYPC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |

SMILES canonique |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |

Key on ui other cas no. |

124388-78-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.